molecular formula C20H22ClN3O3 B2997094 1-(5-Chloro-2-methoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891094-79-4

1-(5-Chloro-2-methoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2997094
CAS No.: 891094-79-4
M. Wt: 387.86
InChI Key: XPFZAXLWHBXWAS-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic urea derivative of interest in medicinal chemistry and drug discovery research. With the CAS registry number 891094-79-4 , this compound has a defined molecular formula of C20H22ClN3O3 and a molecular weight of approximately 387.86 g/mol . It features a complex structure that incorporates substituted phenyl rings and a pyrrolidinone moiety, which are common pharmacophores in the development of biologically active molecules. Urea derivatives are a significant class of compounds explored for various therapeutic areas. Recent scientific literature highlights the relevance of similar urea-based structures in pharmaceutical research, including their transformation into other chemical classes like carbamates for application in areas such as neurology . Furthermore, patented urea derivatives have been investigated for potential use in treating conditions such as heart failure . This compound is offered with a guaranteed purity of 90% or higher and is available in multiple quantities to suit different research needs, from 1mg to 30mg . It is supplied for research purposes as part of specialized chemical libraries for screening and investigation. This chemical is intended for Research Use Only (RUO) and is not approved for human, veterinary, diagnostic, or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-12-4-6-16(8-13(12)2)24-11-15(10-19(24)25)22-20(26)23-17-9-14(21)5-7-18(17)27-3/h4-9,15H,10-11H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFZAXLWHBXWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=CC(=C3)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C21H26ClN3O2
  • Molecular Weight : 387.90 g/mol

The structural features include a chloro-substituted methoxyphenyl group and a pyrrolidine moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation. The mechanism appears to involve modulation of cell cycle progression and induction of apoptosis in various cancer cell lines.
  • Antimicrobial Properties : The compound has shown activity against several bacterial strains, indicating potential as an antibacterial agent. In vitro tests reveal moderate to strong activity against pathogens like Staphylococcus aureus and Escherichia coli.
  • Enzyme Inhibition : Notably, the compound has demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating neurological disorders and infections caused by urease-producing bacteria.

The biological mechanisms underlying the activity of this compound can be summarized as follows:

  • Cell Cycle Arrest : The compound disrupts normal cell cycle progression, leading to G2/M phase arrest.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins.
  • Enzyme Interaction : Binding studies show that the compound interacts with active sites of AChE and urease, inhibiting their activities effectively.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antitumor Study : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 15 µM after 48 hours of exposure.
Concentration (µM)Cell Viability (%)
0100
585
1065
1545
2030
  • Antibacterial Activity : A study assessing the antibacterial efficacy against E. coli showed an inhibition zone diameter ranging from 10 mm to 20 mm depending on the concentration used.
Concentration (µg/mL)Inhibition Zone (mm)
5010
10015
20020

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s key structural features include:

  • Urea linkage : Central to its interactions with biological targets.
  • 5-Chloro-2-methoxyphenyl group : Enhances lipophilicity compared to hydroxyl-substituted analogs (e.g., 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine derivatives in ).
Table 1: Comparison with Structurally Related Compounds
Compound Name Key Substituents Molecular Weight Notable Activities/Properties References
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one Hydroxyl, thioxo-oxadiazole 367.8 1.5× antioxidant activity of ascorbic acid
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline Pyrazoline core, butyloxy 428.5 Synthetic intermediate; no reported bioactivity
1-(4-Chlorophenyl)-3-(2-methoxy-5-methylphenyl)urea 4-Chlorophenyl, 2-methoxy-5-methylphenyl 403.9 Structural analog; uncharacterized bioactivity
1-(2-(Dimethylamino)ethyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea Dimethylaminoethyl 318.4 Enhanced solubility due to tertiary amine
1-(5-Chloro-2-hydroxymethylphenyl)-3-(3-trifluormethoxyphenyl)urea Trifluoromethoxy, hydroxymethyl ~400 (estimated) Antiepileptic and antipsychotic potential

Physicochemical Properties

  • Thermal Stability : Pyrazoline derivatives () exhibit melting points of 121–130°C, while urea-based compounds (e.g., ) likely have higher stability due to hydrogen bonding .

Q & A

Q. What are the established synthetic routes for 1-(5-Chloro-2-methoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea?

The synthesis of this urea derivative typically involves a two-step process:

  • Step 1 : Preparation of the pyrrolidinone intermediate (1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl group) via cyclization of substituted γ-aminobutyric acid derivatives under acidic or basic conditions.
  • Step 2 : Urea bond formation between the pyrrolidinone amine and 5-chloro-2-methoxyphenyl isocyanate. This reaction is conducted in an inert solvent (e.g., dichloromethane or toluene) with a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Key considerations : Solvent choice impacts reaction efficiency; anhydrous conditions prevent hydrolysis of the isocyanate.
Reaction Conditions Details
SolventDichloromethane, toluene
TemperatureReflux (40–110°C)
Catalyst/BaseTriethylamine
Reaction Time6–24 hours (monitored via TLC/HPLC)

Q. How is the structural integrity of this compound confirmed in academic research?

Structural validation relies on X-ray crystallography (for solid-state confirmation) and spectroscopic methods :

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is used to resolve the crystal structure, particularly addressing challenges like twinning or disorder in the pyrrolidinone or aromatic moieties .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy and chloro groups).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C20_{20}H20_{20}ClN3_3O3_3, theoretical MW: 409.85 g/mol) .

Q. What are the hypothesized biological targets or mechanisms of action for this compound?

While direct data for this compound is limited, structural analogs (e.g., urea-based pesticides in ) suggest potential interactions with:

  • Enzyme inhibition : Urea derivatives often target acetylcholinesterase or kinases via hydrogen bonding with active-site residues.
  • Receptor modulation : The chloro-methoxy aromatic system may engage hydrophobic pockets in receptors (e.g., GPCRs).
  • Hypothesis testing : Molecular docking studies using software like AutoDock Vina can predict binding affinities .

Advanced Research Questions

Q. What experimental design strategies are recommended to optimize synthesis yield and purity?

  • Design of Experiments (DoE) : Apply factorial design to assess variables (e.g., solvent polarity, temperature, stoichiometry). For example, a Central Composite Design (CCD) can model non-linear relationships between reaction parameters .
  • In-line analytics : Use FTIR or ReactIR to monitor urea bond formation in real time.
  • Purification : Optimize column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) or recrystallization (e.g., ethanol/water mixtures) .

Q. How can researchers address discrepancies in crystallographic data refinement?

Common issues include twinning (multiple crystal domains) or disorder in the pyrrolidinone ring. Mitigation strategies:

  • SHELXL refinement : Use TWIN and BASF commands to model twinning.
  • Disorder modeling : Split occupancy for overlapping atoms (e.g., methyl groups on the 3,4-dimethylphenyl ring).
  • Validation tools : Check R-factors and electron density maps (e.g., Coot) to ensure model accuracy .

Q. What computational methods are suitable for predicting this compound’s physicochemical properties?

  • LogP calculation : Use ChemAxon or EPI Suite to estimate hydrophobicity (critical for bioavailability).
  • pKa prediction : Tools like MarvinSketch assess ionization states of the urea moiety.
  • Solubility modeling : COSMO-RS predicts solubility in solvents like DMSO or water .

Data Contradiction Analysis

Q. How should researchers resolve conflicting bioactivity data across studies?

  • Source validation : Cross-check assay protocols (e.g., cell line viability, enzyme concentration).
  • Structural analogs : Compare activity trends with derivatives in (e.g., dichlorophenyl ureas).
  • Meta-analysis : Use tools like RevMan to statistically aggregate data and identify outliers .

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